tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate: is a spirocyclic compound with a unique structure that includes a trifluoromethyl group and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. One common method includes the use of methanesulfonic acid as a catalyst in methanol, which facilitates the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted spirocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, this compound is explored for its potential use in developing drugs for treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its stability and reactivity make it suitable for creating polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the carbamate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-{6-oxospiro[3.3]heptan-2-yl}carbamate
- tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
The uniqueness of tert-butyl N-[6-hydroxy-6-(trifluoromethyl)spiro[3.3]heptan-2-yl]carbamate lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C13H20F3NO3 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
tert-butyl N-[2-hydroxy-2-(trifluoromethyl)spiro[3.3]heptan-6-yl]carbamate |
InChI |
InChI=1S/C13H20F3NO3/c1-10(2,3)20-9(18)17-8-4-11(5-8)6-12(19,7-11)13(14,15)16/h8,19H,4-7H2,1-3H3,(H,17,18) |
InChI Key |
YLHJTGOOTSFYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)(C(F)(F)F)O |
Origin of Product |
United States |
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